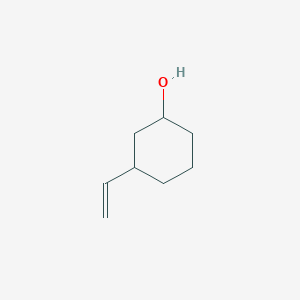
3-Ethenylcyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethenylcyclohexan-1-ol is an organic compound with the molecular formula C8H12O It is a cyclohexanol derivative where an ethenyl group is attached to the third carbon of the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions: 3-Ethenylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the selective hydrogenation of 3-ethynylcyclohexan-1-ol using a heterogeneous catalyst. The reaction typically employs palladium or copper catalysts supported on alumina, with reaction conditions including a high substrate-to-catalyst molar ratio, moderate temperatures (around 60°C), and short reaction times (approximately 150 minutes) .
Industrial Production Methods: Industrial production of this compound often involves similar catalytic hydrogenation processes, optimized for large-scale operations. The use of heterogeneous catalysts allows for easy separation and reuse, making the process economically viable for industrial applications .
化学反応の分析
Types of Reactions: 3-Ethenylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with halides or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products:
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: 3-Ethylcyclohexan-1-ol.
Substitution: 3-Ethenylcyclohexyl chloride or bromide .
科学的研究の応用
3-Ethenylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor
作用機序
The mechanism of action of 3-Ethenylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethenyl group can undergo addition reactions, modifying the activity of enzymes and receptors. These interactions can lead to various biological effects, including modulation of metabolic pathways and cellular signaling .
類似化合物との比較
3-Ethynylcyclohexan-1-ol: Similar structure but with an ethynyl group instead of an ethenyl group.
Cyclohexanol: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
3-Ethylcyclohexan-1-ol: Similar structure but with an ethyl group instead of an ethenyl group.
Uniqueness: The ethenyl group allows for additional chemical modifications, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C8H14O |
|---|---|
分子量 |
126.20 g/mol |
IUPAC名 |
3-ethenylcyclohexan-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-7-4-3-5-8(9)6-7/h2,7-9H,1,3-6H2 |
InChIキー |
ZYBGGGUBHNFAEV-UHFFFAOYSA-N |
正規SMILES |
C=CC1CCCC(C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


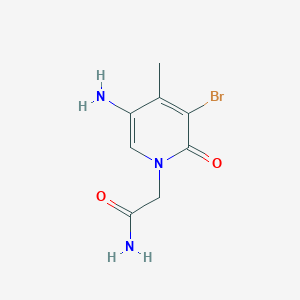
![6-[(But-3-yn-1-yl)amino]-2-methylpyrimidine-4-carboxylic acid](/img/structure/B15240941.png)

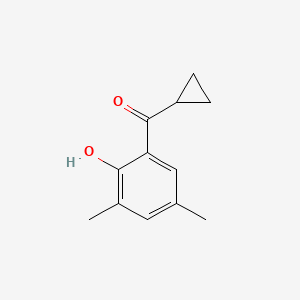

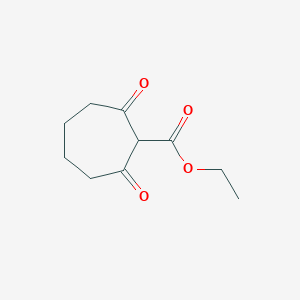

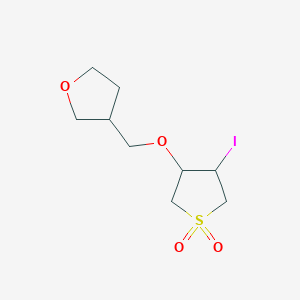
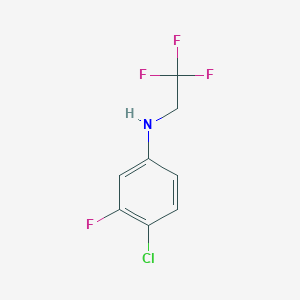
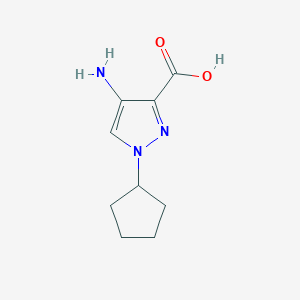
![2-[4-Chloro-3-(trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B15240993.png)
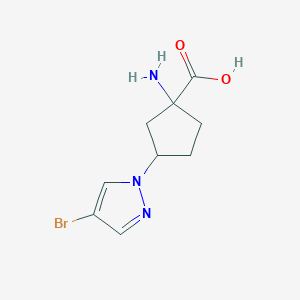

![5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B15241013.png)
